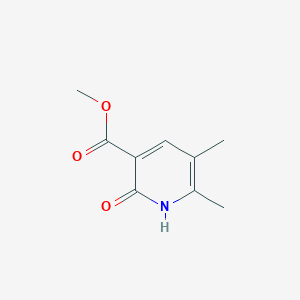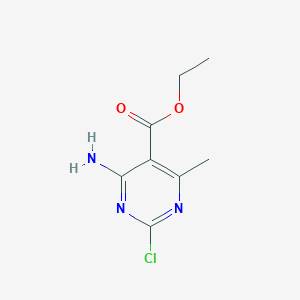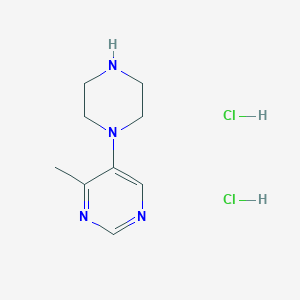
4-Methyl-5-(piperazin-1-yl)pyrimidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-5-(piperazin-1-yl)pyrimidine dihydrochloride is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 4-position and a piperazine ring at the 5-position. This compound is often used in pharmaceutical research due to its potential biological activities, including antimicrobial and neuroprotective properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(piperazin-1-yl)pyrimidine dihydrochloride typically involves the following steps:
Cyclization Reaction: The cyclization of 1,2-diamine derivatives with sulfonium salts can be employed to form the piperazine ring.
Aza-Michael Addition: The reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions leads to the formation of the piperazine ring.
Deprotection and Cyclization: Deprotection of the intermediate compounds followed by selective intramolecular cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-5-(piperazin-1-yl)pyrimidine dihydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
4-Methyl-5-(piperazin-1-yl)pyrimidine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its neuroprotective properties and potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Methyl-5-(piperazin-1-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
4-(3-Furyl)-2-(4-methylpiperazin-1-yl)pyrimidine: Exhibits significant 5-HT7 receptor affinity.
Piribedil: A piperazine derivative used as a dopamine agonist.
Uniqueness
4-Methyl-5-(piperazin-1-yl)pyrimidine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other piperazine and pyrimidine derivatives .
Propiedades
Fórmula molecular |
C9H16Cl2N4 |
|---|---|
Peso molecular |
251.15 g/mol |
Nombre IUPAC |
4-methyl-5-piperazin-1-ylpyrimidine;dihydrochloride |
InChI |
InChI=1S/C9H14N4.2ClH/c1-8-9(6-11-7-12-8)13-4-2-10-3-5-13;;/h6-7,10H,2-5H2,1H3;2*1H |
Clave InChI |
KLXIVEGRQFBOLM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=NC=C1N2CCNCC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Nitrobenzo[d]oxazole-2-carbohydrazide](/img/structure/B11774074.png)
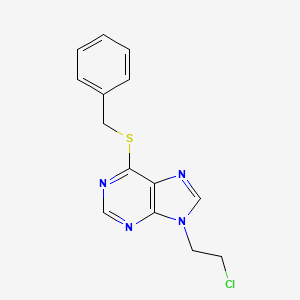
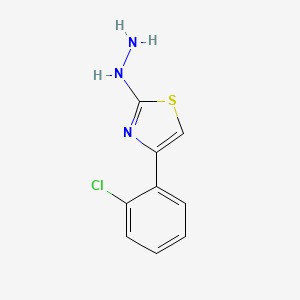
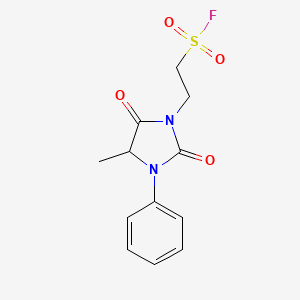
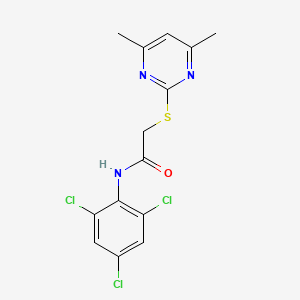
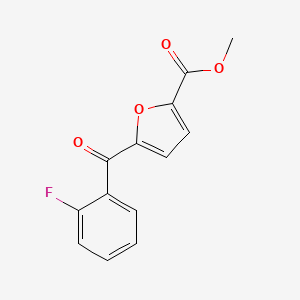
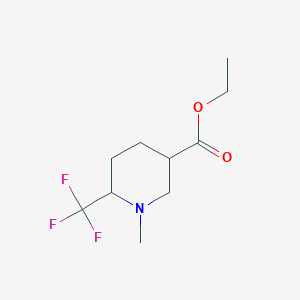

![6'-Aminospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B11774120.png)
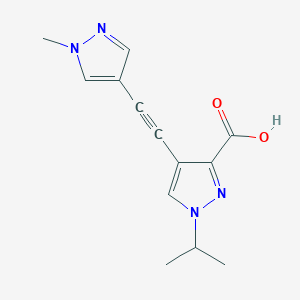
![2-(6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazol-7-yl)acetic acid](/img/structure/B11774134.png)
